(+)-Atherospermoline

Acetylcholinesterase Inhibition Alzheimer's Disease Research Structure-Activity Relationship (SAR)

(+)-Atherospermoline (CAS 21008-67-3) is a naturally occurring bisbenzylisoquinoline alkaloid characterized by a C36H38N2O6 scaffold with a defined 1S,1'S stereochemistry. It is a known constituent of botanicals such as Stephania tetrandra and Pachygone dasycarpa, where it co-occurs with closely related dimers like fangchinoline, tetrandrine, and isotrilobine.

Molecular Formula C36H38N2O6
Molecular Weight 594.7 g/mol
CAS No. 21008-67-3
Cat. No. B1219321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Atherospermoline
CAS21008-67-3
Molecular FormulaC36H38N2O6
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC
InChIInChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-30-17-22(7-10-29(30)39)16-28-34-24(12-14-38(28)2)19-33(42-4)35(40)36(34)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m0/s1
InChIKeyXGEAUXVPBXUBKN-NSOVKSMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (+)-Atherospermoline (CAS 21008-67-3) Serves as a Critical Comparator Standard in Bisbenzylisoquinoline Research


(+)-Atherospermoline (CAS 21008-67-3) is a naturally occurring bisbenzylisoquinoline alkaloid [1] characterized by a C36H38N2O6 scaffold with a defined 1S,1'S stereochemistry [2]. It is a known constituent of botanicals such as Stephania tetrandra and Pachygone dasycarpa, where it co-occurs with closely related dimers like fangchinoline, tetrandrine, and isotrilobine [2]. Its structural and stereochemical features make it an indispensable reference compound for analytical method validation, pharmacological structure-activity relationship (SAR) studies, and quality control of medicinal plant extracts.

Why Generic Bisbenzylisoquinoline Substitution Fails: The Case for Procuring Authenticated (+)-Atherospermoline


Bisbenzylisoquinoline alkaloids are not functionally equivalent, and generic substitution based solely on the class name leads to irreproducible data [1]. For instance, (+)-atherospermoline and its closest analog, fangchinoline, differ by a single O-methyl group at the C-12 position , yet this subtle structural variation translates into a quantifiable 25% difference in acetylcholinesterase (AChE) inhibitory potency [2]. Procuring a generic 'bisbenzylisoquinoline mixture' or an unverified stereoisomer fails to meet the stringent requirements of mechanistic pharmacology, SAR profiling, and analytical standardization where exact chemical identity is the primary determinant of target engagement and assay outcome.

Quantifiable Differentiation of (+)-Atherospermoline Against Its Closest Structural Analogs


Direct Comparison of AChE Inhibitory Potency: (+)-Atherospermoline vs. Fangchinoline

(+)-Atherospermoline demonstrates superior in vitro acetylcholinesterase (AChE) inhibitory activity compared to its 12-O-methyl analog, fangchinoline. The presence of a free hydroxyl group at the C-12 position in atherospermoline, versus a methoxy group in fangchinoline, results in a measurably lower IC50 value [1]. This provides a clear SAR guideline for designing more potent AChE inhibitors within this chemotype.

Acetylcholinesterase Inhibition Alzheimer's Disease Research Structure-Activity Relationship (SAR)

Structural and Physicochemical Differentiation from Fangchinoline

The definitive structural distinction between (+)-atherospermoline (C36H38N2O6, MW 594.2730) and fangchinoline (C37H40N2O6, MW 608.3098) is the functional group at the C-12 position on the isoquinoline scaffold [1]. (+)-Atherospermoline possesses a phenolic hydroxyl (-OH), whereas fangchinoline is methylated at this oxygen atom (-OCH3) [2]. This single atom substitution (O vs. CH2) is readily distinguishable by high-resolution mass spectrometry (HRMS) with a predicted mass shift of 14.0157 Da, and by the presence of a hydrogen bond donor in atherospermoline (count=2) versus its absence in fangchinoline (count=1).

Mass Spectrometry Reference Metabolite Identification Natural Product Chemistry

Class-Level Anti-HSV-1 Therapeutic Index Comparison Within Bisbenzylisoquinolines

As a member of the bisbenzylisoquinoline alkaloid subclass, (+)-atherospermoline shares the anti-herpes simplex virus (HSV) activity profile detailed in a comprehensive 49-alkaloid screen [1]. This study established a class-level baseline for antiviral activity, reporting that 13 of the 17 active anti-HSV-1 alkaloids belonged to the bisbenzylisoquinoline class, while other classes like benzylisoquinoline were completely inactive [1]. This data prioritizes bisbenzylisoquinolines like (+)-atherospermoline for anti-HSV research over non-active isoquinoline subclasses.

Antiviral Research Herpes Simplex Virus Drug Discovery

Validated Application Scenarios Procuring Authentic (+)-Atherospermoline


Cholinergic Drug Discovery and SAR Probe Development

In medicinal chemistry campaigns targeting acetylcholinesterase (AChE) for cognitive decline, (+)-atherospermoline serves as an ideal natural product scaffold for semi-synthetic optimization [1]. Its free 12-OH group is a key handle for preparing series of ether and ester prodrugs to modulate potency. Because its IC50 (20.2 μM) is a defined baseline with a known 25% potency advantage over the 12-O-methyl analog fangchinoline (25.3 μM) [1], it allows for immediate quantitative assessment of improvements or regressions in potency across newly synthesized derivatives.

Broad-Spectrum Antiviral Screening Programs

Based on the established activity of bisbenzylisoquinoline alkaloids, of which (+)-atherospermoline is a prominent member [2], this compound can be advanced as a probe in antiviral screening panels. Following the 1999 study which showed 76.5% of active hits against HSV-1 belonged to this class, researchers can validate new mechanistic assays for viral entry or replication using atherospermoline as a representative, authenticated chemotype standard, moving beyond uncharacterized crude extracts [2].

Analytical Reference Standard for Botanical Quality Control

For industrial quality control (QC) of traditional herbal preparations containing Stephania tetrandra, (+)-atherospermoline is an indispensable marker compound [3]. Its unique MS signature (m/z 594.2730) and the known mass shift of +14.0157 Da from its common adulterant fangchinoline permit the development of high-selectivity LC-MS/MS methods [3]. A quantified reference standard of (+)-atherospermoline ensures accurate chemotype identification and prevents batch-to-batch variability in commercial extracts.

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